molecular formula C5H13ClNO4P B601151 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate CAS No. 22608-58-8

3-((2-Chloroethyl)amino)propyl dihydrogen phosphate

Cat. No. B601151
CAS RN: 22608-58-8
M. Wt: 217.59
InChI Key:
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Description

“3-((2-Chloroethyl)amino)propyl dihydrogen phosphate” is a chemical compound with the molecular formula C5H13ClNO4P . It is also known by other names such as "1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester)" .


Molecular Structure Analysis

The molecular structure of this compound consists of a propyl group (a three-carbon chain) attached to a phosphate group and a 2-chloroethylamino group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.59 g/mol . Other physical and chemical properties like density, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

  • Environmental Concerns and Bioremediation : Compounds similar to "3-((2-Chloroethyl)amino)propyl dihydrogen phosphate", like tris(2-chloroethyl) phosphate (TCEP), are recognized as environmental pollutants, particularly as flame retardants. Research has identified bacterial strains capable of degrading these compounds, suggesting potential for bioremediation of contaminated environments (Takahashi et al., 2010).

  • Developmental Toxicity in Vertebrates : Studies on zebrafish embryogenesis exposed to TCEP, a related compound, indicate developmental toxicity. These findings suggest that early vertebrate development, particularly during cleavage, is susceptible to delays in zygotic genome remethylation, potentially impacting overall development (McGee et al., 2012).

  • Metabolic Insights and Human Health Risks : Research on the metabolism of phosphate flame retardants like TCEP in human liver fractions has been conducted to understand their bioavailability and toxicity. This is crucial for assessing human health risks associated with exposure to these compounds (Van den Eede et al., 2013).

  • Exposure and Health Implications in Children : Studies on Australian children have detected metabolites of organophosphate esters, including TCEP, in urine, highlighting concerns about their potential reproductive toxicity, carcinogenicity, and neurotoxicity. This emphasizes the need for further research on early life exposure to these compounds (He et al., 2018).

  • General Population Exposure : The prevalence of organophosphate flame retardants, such as TCEP, in the U.S. general population has been documented, underscoring the widespread exposure and necessitating further studies to understand the health implications (Ospina et al., 2018).

  • Chemical Synthesis and Properties : Research on the synthesis and properties of compounds structurally related to "3-((2-Chloroethyl)amino)propyl dihydrogen phosphate" provides insights into their chemical behavior and potential applications in various fields, including adhesive polymers and environmental remediation (Murakami et al., 1973; Moszner et al., 2006).

properties

IUPAC Name

3-(2-chloroethylamino)propyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClNO4P/c6-2-4-7-3-1-5-11-12(8,9)10/h7H,1-5H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITFYGYGJBKWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163202
Record name 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Chloroethyl)amino)propyl dihydrogen phosphate

CAS RN

22608-58-8
Record name 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22608-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Chloroethyl)amino)propyl dihydrogen phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-[(2-chloroethyl)amino]-, dihydrogen phosphate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-CHLOROETHYL)AMINO)PROPYL DIHYDROGEN PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD48EH75P4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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